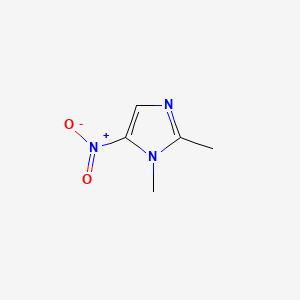

Dimetridazole

描述

A compound used to treat histomoniasis in poultry.

structure in first source

See also: Tinidazole (related); Ronidazole (related); Nimorazole (related) ... View More ...

Structure

3D Structure

属性

IUPAC Name |

1,2-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXPYPUJPLLOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020497 | |

| Record name | 1,2-Dimethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-92-8 | |

| Record name | Dimetridazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetridazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dimetridazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetridazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETRIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59P7XNB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Dimetridazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a synthetic nitroimidazole derivative that has been historically utilized as an antiprotozoal and antibacterial agent, particularly in veterinary medicine.[1][2] Its efficacy is primarily directed against anaerobic bacteria and protozoa.[3] Understanding the fundamental chemical properties of this compound is critical for its synthesis, formulation, mechanism of action studies, and the development of analytical methods for its detection. This guide provides a comprehensive overview of its core chemical characteristics, supported by structured data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of a compound are foundational to its behavior and interaction with biological systems. Key identifiers and physicochemical parameters for this compound are summarized below.

Compound Identification

Clear and unambiguous identification is crucial in chemical and pharmaceutical sciences.

| Identifier | Value | Reference |

| IUPAC Name | 1,2-dimethyl-5-nitroimidazole | [2][] |

| CAS Number | 551-92-8 | [2][] |

| Molecular Formula | C₅H₇N₃O₂ | [1][2] |

| Molecular Weight | 141.13 g/mol | [2] |

| Canonical SMILES | CC1=NC=C(N1C)--INVALID-LINK--[O-] | [2] |

| InChI Key | IBXPYPUJPLLOIN-UHFFFAOYSA-N | [2] |

Physicochemical Characteristics

These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

| Property | Value | Reference |

| Appearance | White to pale-yellow crystalline powder. | [3] |

| Melting Point | 138-141 °C | |

| Boiling Point | 313.7 °C (at 760 mmHg) | |

| logP (Octanol/Water) | 0.1 - 0.31 | [2] |

| pKa | Not experimentally determined. By analogy to other nitroimidazoles, the imidazole ring can exhibit weak basicity. For instance, the pKa of the basic nitrogen on the imidazole ring of Metronidazole is approximately 2.5. | |

| Stability | The compound darkens on exposure to light and is incompatible with strong oxidizing agents. It is considered stable under standard storage conditions. Studies on the related compound Metronidazole show maximum stability in aqueous solution at approximately pH 5.6.[5] |

Solubility Profile

Solubility is a critical factor for drug delivery and bioavailability.

| Solvent | Solubility | Temperature | Reference |

| Water | Slightly soluble (9.7 - 18.3 g/L) | 20 °C | |

| DMSO | 25 - 50 mg/mL | Room Temp. | [6] |

| Ethanol (96%) | Sparingly soluble | Room Temp. | |

| Chloroform | Freely soluble | Room Temp. | |

| Ether | Slightly soluble | Room Temp. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which the substance first begins to melt and is completely molten are recorded as the melting range.[6][7]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

-

Capillary Loading: The open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) is jabbed into a small pile of the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the closed end, achieving a uniform column height of 2.5-3.5 mm.[8][9]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Measurement:

-

For an unknown melting point, a rapid heating rate is used to determine an approximate value.[9]

-

For a precise determination, the apparatus is heated rapidly to about 20°C below the expected melting point.[9]

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][8]

-

-

Data Recording:

-

T₁ (Onset of melting): The temperature at which the first droplet of liquid is observed.

-

T₂ (Clear point): The temperature at which the last solid particle melts and the substance is completely liquid.

-

The melting range is reported as T₁ - T₂.

-

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: The compound is dissolved in a two-phase system of n-octanol and water and allowed to reach equilibrium. The concentration of the compound in each phase is then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[10][11][12]

Methodology:

-

Preparation of Solvents: n-octanol and water are pre-saturated with each other by stirring together for 24 hours, followed by a separation period.

-

Test Procedure:

-

A known amount of this compound is dissolved in either n-octanol or water.

-

The pre-saturated solvents are mixed in a vessel at a defined volume ratio (e.g., 1:1, 2:1, 1:2).

-

The this compound solution is added to the vessel. The final concentration should not exceed 0.01 mol/L in either phase.[10]

-

The vessel is sealed and agitated (e.g., by shaking) at a constant temperature (20-25 °C) until equilibrium is reached.[10]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[12]

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and water layers.

-

The concentration of this compound in each aliquot is determined using a suitable analytical technique (e.g., HPLC-UV, GC).

-

-

Calculation:

-

P = Coctanol / Cwater

-

logP = log₁₀(P)

-

The experiment is repeated with different solvent volume ratios to ensure consistency. The final logP should be within a range of ± 0.3 units.[10]

-

Principle: This method estimates logP based on the retention time of the compound on a reversed-phase HPLC column. A correlation is established between the retention time and the known logP values of a series of standard compounds.[13]

Methodology:

-

System Setup: A reversed-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture) is used.

-

Calibration: A series of reference compounds with well-established logP values are injected, and their retention times (tR) are measured. The dead time (t₀) is determined using an unretained compound (e.g., thiourea).

-

Capacity Factor (k) Calculation: For each reference compound, the capacity factor is calculated: k = (tR - t₀) / t₀.

-

Calibration Curve: A graph of log(k) versus logP for the reference compounds is plotted.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured to calculate its capacity factor.

-

logP Estimation: The logP of this compound is determined by interpolating its log(k) value on the calibration curve.[13]

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH, which significantly impacts solubility, absorption, and receptor binding.

Principle: The pKa is determined by measuring the pH of a solution while titrating the compound with a standard acid or base, or by measuring a pH-dependent property like UV-Vis absorbance or electrophoretic mobility.[14][15][16]

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in purified water (or a co-solvent if solubility is low) to a known concentration.

-

Apparatus: An automated titrator equipped with a calibrated pH electrode and a micro-burette is used. The temperature is maintained at a constant value (e.g., 25 °C).

-

Titration: The this compound solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis:

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa is determined from the pH value at the half-equivalence point of the titration. For a weak base, this corresponds to the point where half of the base has been protonated.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the titration curve.[17]

-

Specialized software is often used to analyze the titration curve and derive the pKa value(s).

-

Mechanism of Action: Reductive Activation and DNA Damage

The selective toxicity of this compound against anaerobic organisms is a consequence of its reductive activation within these cells. Under the low redox potential conditions characteristic of anaerobes, the nitro group of this compound is reduced by electron-transfer proteins like ferredoxin, a process catalyzed by enzymes such as nitroreductases.[][18] This reduction generates highly reactive, short-lived cytotoxic intermediates, including nitroso and hydroxylamine radicals.[19][20] These reactive species can covalently bind to and damage cellular macromolecules, most critically DNA.[] The interaction with DNA leads to a loss of its helical structure and the induction of strand breaks, which ultimately inhibits nucleic acid synthesis and leads to cell death.[3][][18]

Caption: Proposed mechanism of action for this compound in anaerobic cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H7N3O2 | CID 3090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 5. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acri.gov.tw [acri.gov.tw]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Sexually Transmitted Infections [sti.bmj.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Targeted Antimicrobial: Early Research and Discovery of Dimetridazole's Properties

An In-depth Technical Guide on the Emergence of a Key Nitroimidazole Antibiotic

Introduction

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a synthetic nitroimidazole compound that emerged as a significant antimicrobial agent, particularly in veterinary medicine, during the mid-20th century. Its discovery was part of a broader scientific exploration into the therapeutic potential of nitroimidazole derivatives, which began after the isolation of the first member of this class, azomycin, in 1953.[1] Developed by the Rhone-Poulenc group, which also discovered metronidazole, this compound demonstrated potent activity against a specific range of pathogens, primarily anaerobic protozoa and bacteria.[1] This guide provides a detailed technical overview of the foundational research that established this compound's antimicrobial properties, focusing on its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Selective Toxicity through Anaerobic Activation

The efficacy of this compound is rooted in its selective toxicity towards anaerobic and microaerophilic microorganisms. The core of its mechanism involves the chemical reduction of its 5-nitro group within the target cell, a process that does not occur in aerobic environments.

Under anaerobic conditions, low-redox-potential electron transport proteins, such as ferredoxin found in susceptible protozoa and bacteria, donate electrons to this compound. This reduction converts the relatively inert parent compound into a highly reactive nitroso radical.[2][3] This radical intermediate is the primary cytotoxic agent, exerting its antimicrobial effect by causing damage to microbial DNA through strand breakage and destabilization of the helical structure.[2][4][5] This disruption of nucleic acid integrity inhibits essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[4][5] Some studies also indicated that this compound can inhibit protein synthesis in certain microaerophilic bacteria, such as Campylobacter jejuni.[6][7]

Figure 1: Proposed mechanism of action for this compound in anaerobic microbes.

Early In Vitro Antimicrobial Spectrum

Initial research rapidly established this compound's potent activity against specific protozoan and bacterial pathogens. Its efficacy was particularly notable against organisms responsible for significant diseases in poultry and swine.

Antiprotozoal Activity

This compound proved highly effective against histomoniasis ("blackhead disease") in turkeys, a devastating disease caused by the protozoan Histomonas meleagridis.[5][8] It was also found to be active against various trichomonad species. In vitro studies were crucial for quantifying this activity, typically by determining the Minimum Lethal Concentration (MLC).

Table 1: In Vitro Antiprotozoal Efficacy of this compound

| Organism | Metric | Concentration (µg/mL) | Exposure Time | Reference |

|---|---|---|---|---|

| Histomonas meleagridis | MLC | 25 | 6 hours | [9] |

| Histomonas meleagridis | MLC | 12.5 | Not Specified | [10] |

| Tritrichomonas muris & Tetratrichomonas microta | Ineffective | 1.2 - 10.0 | 5 days (in vivo) |[11] |

Note: While the study on T. muris and T. microta was an in vivo experiment, it highlights the compound's variable efficacy against different protozoa.

Antibacterial Activity

The antibacterial action of this compound is primarily directed against anaerobic and microaerophilic bacteria. Early studies demonstrated its effectiveness against clinically relevant anaerobes like Bacteroides fragilis and the microaerophilic Campylobacter species, which were recognized as pathogens in swine.[4][12]

Table 2: In Vitro Antibacterial Efficacy of this compound

| Organism | Strain Type | Metric | Value (µM) | Value (µg/mL) | Reference |

|---|---|---|---|---|---|

| Bacteroides fragilis | 16 Clinical Isolates | Geometric Mean MIC | 6.39 | ~0.90 | [6] |

| Campylobacter coli | 44 Swine Isolates | MIC | Not specified | < 10 | [4][12] |

| Campylobacter fetus | 1 Strain | MIC | Not specified | < 10 |[4][12] |

Experimental Protocols

The characterization of this compound's antimicrobial properties relied on standardized laboratory procedures to ensure reproducible results. The following sections detail the methodologies for the key experiments cited.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol outlines a typical broth microdilution method used to assess the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Objective: To determine the in vitro susceptibility of anaerobic or microaerophilic bacteria to this compound.

Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate medium under anaerobic or microaerophilic conditions. A standardized suspension of the bacteria is prepared in sterile broth to match a 0.5 McFarland turbidity standard.

-

Drug Dilution Series: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a multi-well microtiter plate containing a suitable anaerobic broth medium (e.g., supplemented Brucella broth).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under the appropriate atmospheric conditions (anaerobic or microaerophilic) and temperature (e.g., 37°C) for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth).

Figure 2: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro Susceptibility Testing for Histomonas meleagridis

This protocol describes a method for determining the lethal effect of this compound on the protozoan H. meleagridis.

Objective: To determine the Minimum Lethal Concentration (MLC) of this compound against H. meleagridis.

Methodology:

-

Parasite Culture: H. meleagridis is cultured axenically or monoxenically in a suitable medium (e.g., Medium 199) that supports its growth.

-

Drug Preparation and Exposure: this compound is dissolved and diluted to various test concentrations in the culture medium. A known number of viable parasites are added to tubes containing the different drug concentrations. Control tubes with no drug are also prepared.

-

Incubation: Cultures are incubated at an appropriate temperature (e.g., 40°C) for defined periods (e.g., 6, 12, 24, 48 hours).

-

Viability Assessment: At each time point, a sample is taken from each tube. The number of motile, viable parasites is counted using a hemocytometer under a microscope.

-

Determination of MLC: The MLC is defined as the lowest drug concentration that results in 100% parasite death within a specific exposure time.

-

Post-Exposure Viability: To confirm lethal action, parasites from tubes showing no motility are washed and transferred to fresh, drug-free medium. The absence of regrowth after further incubation confirms the drug's lethal effect.

Protocol 3: In Vivo Efficacy Study in Turkeys (Histomoniasis Model)

This protocol outlines a general framework for early in vivo studies evaluating this compound's efficacy in preventing or treating histomoniasis in turkeys.

Objective: To assess the prophylactic and therapeutic efficacy of this compound against H. meleagridis infection in turkeys.

Methodology:

-

Animal Sourcing and Acclimation: A cohort of young, disease-free turkeys is sourced and acclimated to the experimental conditions.

-

Group Allocation: Birds are randomly assigned to different groups:

-

Negative Control (uninfected, untreated)

-

Positive Control (infected, untreated)

-

Treatment Group(s) (infected, treated with various doses of this compound administered in feed or water)

-

Prophylaxis Group(s) (treated with this compound prior to and during infection)

-

-

Infection: Except for the negative control group, all birds are experimentally infected with a virulent strain of H. meleagridis.

-

Treatment Administration: Treatment is administered as per the group design for a specified duration.

-

Observation and Data Collection: Birds are monitored daily for clinical signs (e.g., listlessness, yellow droppings), morbidity, and mortality for a period of several weeks. Body weight and feed conversion rates are recorded.

-

Necropsy and Lesion Scoring: At the end of the study, all surviving birds are euthanized. Livers and ceca are examined for the characteristic lesions of histomoniasis, which are scored based on severity.

-

Efficacy Analysis: The efficacy of this compound is determined by comparing mortality rates, clinical signs, weight gain, feed conversion, and lesion scores between the treated and positive control groups.

Figure 3: Logical workflow of an in vivo efficacy study for this compound.

Conclusion

The early research into this compound firmly established it as a potent and selective antimicrobial agent. Its novel mechanism of action, reliant on anaerobic activation, made it a highly effective therapeutic and prophylactic tool against critical veterinary pathogens like Histomonas meleagridis and various anaerobic bacteria. The foundational in vitro and in vivo studies not only quantified its efficacy but also provided the essential data for its widespread adoption in the poultry and swine industries for several decades. While the use of this compound in food-producing animals was later curtailed due to toxicological concerns, the initial discovery and characterization of its antimicrobial properties represent a key chapter in the development of targeted chemotherapy and the broader understanding of the nitroimidazole class of drugs.

References

- 1. Novel Metronidazole Conjugates as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 3. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of the nitroimidazole drug this compound on microaerophilic campylobacters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. advacarepharma.com [advacarepharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The use of metronidazole, tinidazole and this compound in eliminating trichomonads from laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

The Pharmacological Profile of Dimetridazole in Veterinary Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetridazole, a 5-nitroimidazole derivative, has historically been a cornerstone in veterinary medicine for the treatment and prevention of protozoal and anaerobic bacterial infections.[1] Its primary applications include combating histomoniasis (blackhead disease) in turkeys and chickens, trichomoniasis in pigeons and other avian species, and swine dysentery.[1][2] Despite its efficacy, concerns regarding its potential carcinogenicity and the presence of residues in animal-derived food products have led to significant regulatory restrictions, including a ban on its use in food-producing animals in many jurisdictions.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in key veterinary species, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. The information is presented to aid researchers and drug development professionals in understanding the legacy of this compound and to inform the development of new therapeutic agents.

Mechanism of Action

This compound, like other 5-nitroimidazoles, functions as a prodrug that requires selective activation within anaerobic microorganisms.[4] The mechanism involves the reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin, which are prevalent in anaerobic protozoa and bacteria.[5] This reduction process generates highly reactive cytotoxic intermediates, including nitroso free radicals.[6] These intermediates can then interact with and damage microbial DNA, leading to strand breakage and inhibition of nucleic acid synthesis.[4][6] This targeted disruption of essential cellular processes ultimately results in the death of the susceptible organism.[7]

Caption: Proposed mechanism of action of this compound in anaerobic microorganisms.

Pharmacokinetics

The pharmacokinetic profile of this compound varies among veterinary species. Generally, it is well-absorbed after oral administration and undergoes extensive metabolism in the liver. The primary metabolite is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[8] Excretion occurs mainly through the urine.

Table 1: Pharmacokinetic Parameters of this compound in Veterinary Species

| Parameter | Species | Dosage | Route | Cmax | Tmax | Half-life (t½) | Bioavailability (F) | Reference |

| Half-life | Pigeon | 20 mg/pigeon | IV | - | - | 3.9 h | - | [2] |

| Bioavailability | Pigeon | 20 mg/tablet | Oral (fasted) | - | - | - | 83.8% | [2] |

| Bioavailability | Pigeon | 20 mg/tablet | Oral (fed) | - | - | - | Reduced by 20% | [2] |

| Elimination Half-life | Chicken (egg) | 500 mg/kg diet for 10 days | Oral | - | - | 0.45 days | - | [8] |

| Elimination Half-life (HMMNI) | Chicken (egg) | 500 mg/kg diet for 10 days | Oral | - | - | 0.66 days | - | [8] |

Note: Comprehensive pharmacokinetic data for swine and turkeys are limited in the available literature.

Pharmacodynamics and Clinical Efficacy

This compound demonstrates significant in vitro and in vivo activity against a range of protozoal and bacterial pathogens.

In Vitro Susceptibility

Table 2: In Vitro Efficacy of this compound

| Organism | Test | Concentration | Result | Reference |

| Histomonas meleagridis | Minimum Lethal Concentration (MLC) | 25 µg/mL | Lethal after 6 hours of exposure | [9][10] |

| Histomonas meleagridis | Growth Suppression | ≥10 µg/mL | Suppressed growth | [11] |

| Campylobacter coli | Minimum Inhibitory Concentration (MIC) | < 10 µg/mL | Sensitive | [12] |

Clinical Efficacy in Poultry (Histomoniasis)

This compound has been highly effective for the prevention and treatment of histomoniasis in turkeys and chickens.[1]

Table 3: Effective Dosages of this compound for Histomoniasis in Poultry

| Species | Application | Dosage | Efficacy | Reference |

| Turkeys | Prevention | 0.01% - 0.1% in feed | Provided maximum blackhead preventive efficacy | [13] |

| Turkeys | Treatment | 0.05% in feed | Effective as a therapeutic agent | [11] |

| Chickens | Prevention | 0.0125% - 0.05% in feed | Provided maximum blackhead preventive efficacy | [13] |

| Chickens | Treatment | 200 ppm in feed | Highly effective | [14] |

Clinical Efficacy in Swine (Swine Dysentery)

This compound has been used for the prevention and treatment of swine dysentery caused by Brachyspira hyodysenteriae.

Table 4: Effective Dosages of this compound for Swine Dysentery

| Application | Dosage | Efficacy | Reference |

| Prevention | 0.01%, 0.015%, and 0.02% of the ration | Effective in preventing signs of dysentery in 52 of 52 pigs | [10] |

| Treatment | 125, 250, 500, and 750 mg/L in drinking water for 5 days | Effective in eliminating signs of the disease in 26 of 26 pigs | [10] |

Safety and Toxicology

The use of this compound in veterinary medicine has been curtailed due to safety concerns, primarily related to its potential carcinogenicity.

Table 5: Toxicological Profile of this compound

| Endpoint | Species | LOAEL | NOAEL | Findings | Reference |

| Maternal Toxicity | Rabbit | 30 mg/kg bw/day | - | Increased post-implantation loss at 120 mg/kg bw/day | [1][9] |

| Carcinogenicity | Rat | - | - | Increased incidence of benign mammary tumors | [9] |

LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level

Due to these toxicological concerns and the persistence of residues, regulatory agencies in many countries have banned the use of this compound in food-producing animals.[3]

Experimental Protocols

In Vitro Susceptibility Testing of Histomonas meleagridis

Objective: To determine the minimum lethal concentration (MLC) of this compound against H. meleagridis.

Methodology:

-

Cultivation of H. meleagridis: The protozoan is cultured in a suitable medium, such as a modified Dwyer medium, supplemented with rice powder and horse serum. Cultures are maintained at 40°C.

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted to achieve the desired test concentrations (e.g., 12.5, 25, 50, 100, 200, 400 µg/mL).[10]

-

Inoculation: Actively growing H. meleagridis cultures are diluted to a standardized concentration (e.g., 50,000 cells/mL) and added to culture tubes containing the different drug concentrations.

-

Incubation and Observation: The cultures are incubated at 40°C and observed at various time points (e.g., 6, 12, 24, 48 hours).[10] The number of viable, motile organisms is determined using a hemocytometer.

-

MLC Determination: The MLC is defined as the lowest drug concentration that results in the complete killing of the parasites within a specified time.[9]

Caption: Workflow for in vitro susceptibility testing of H. meleagridis.

Efficacy Study of this compound for Histomoniasis in Turkeys

Objective: To evaluate the in vivo efficacy of this compound for the prevention or treatment of histomoniasis in turkeys.

Methodology:

-

Animal Model: Young turkey poults are used for the study.

-

Infection Model: Birds are infected with a virulent strain of H. meleagridis. Infection can be induced by intracloacal inoculation of cultured organisms or by exposure to embryonated eggs of the cecal worm Heterakis gallinarum carrying the protozoan.[14]

-

Treatment Groups: Birds are divided into several groups:

-

Negative Control (uninfected, untreated)

-

Positive Control (infected, untreated)

-

Treatment Group(s) (infected, treated with different concentrations of this compound in feed or water)[14]

-

-

Drug Administration: this compound is administered in the feed or drinking water at specified concentrations for a defined period.[14]

-

Observation and Data Collection: Birds are monitored daily for clinical signs of histomoniasis (e.g., depression, yellow droppings, mortality). Body weight and feed consumption are recorded.

-

Post-mortem Examination: At the end of the study, all surviving birds are euthanized and subjected to a post-mortem examination. The ceca and liver are scored for lesions characteristic of histomoniasis.

-

Efficacy Evaluation: Efficacy is determined based on the reduction in mortality, clinical signs, and lesion scores in the treated groups compared to the positive control group.

Residue Analysis in Poultry Tissues using HPLC-MS/MS

Objective: To determine the concentration of this compound and its major metabolite (HMMNI) in poultry tissues.

Methodology:

-

Sample Preparation: Homogenized tissue samples (e.g., muscle, liver, kidney, sebum) are accurately weighed.[8]

-

Extraction: The samples are extracted with an organic solvent such as ethyl acetate. The extraction is typically repeated to ensure maximum recovery.[8]

-

Clean-up: The extract is subjected to a clean-up procedure to remove interfering substances. This may involve liquid-liquid partitioning (e.g., with n-hexane) and/or solid-phase extraction (SPE).[8]

-

Analysis by HPLC-MS/MS: The cleaned-up extract is analyzed using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).[8]

-

Chromatographic Separation: The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.[8]

-

Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify this compound and HMMNI based on their specific mass-to-charge ratios.[8]

-

-

Quantification: The concentration of the analytes in the samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of this compound and HMMNI.[8]

Conclusion

This compound has proven to be a highly effective therapeutic agent for specific protozoal and anaerobic bacterial diseases in veterinary medicine. Its well-defined mechanism of action, involving the generation of cytotoxic radicals within anaerobic pathogens, provides a strong basis for its efficacy. However, significant toxicological concerns, particularly regarding its carcinogenic potential, have led to its prohibition in food-producing animals in many parts of the world. The data and protocols presented in this guide offer a comprehensive understanding of the pharmacological profile of this compound, which can serve as a valuable resource for researchers in the ongoing quest for safer and more effective antiparasitic and antimicrobial drugs for veterinary use. The historical success of this compound underscores the potential of nitroimidazole compounds as a class, while its safety profile highlights the critical need for rigorous toxicological evaluation in modern drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and anti-trichomonal efficacy of a this compound tablet and water-soluble powder in homing pigeons (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Elimination patterns of this compound in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]

- 9. Metronidazole pharmacokinetics during rapid growth in turkeys – relation to changes in haemodynamics and drug metabolism [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. This compound for treatment and prevention of swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of this compound in the sow herd for swine dysentery control: a preliminary field report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zsp.com.pk [zsp.com.pk]

- 14. Evaluation of live-attenuated Histomonas meleagridis isolates as vaccine candidates against wild-type challenge - PMC [pmc.ncbi.nlm.nih.gov]

Dimetridazole's Spectrum of Activity Against Protozoan Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole, a 5-nitroimidazole derivative, has historically been utilized as an antiprotozoal and antibacterial agent in veterinary medicine.[1][2][3] Its mechanism of action is characteristic of the nitroimidazole class, involving the reduction of its nitro group within anaerobic or microaerophilic protozoa to generate cytotoxic nitroso radicals.[4][5][6] These reactive intermediates disrupt cellular macromolecules, including DNA, leading to parasite death.[4][5][6] While its use in food-producing animals has been restricted in many jurisdictions due to safety concerns, its efficacy against a range of protozoan parasites remains of significant interest to the research and drug development community.[7] This technical guide provides a comprehensive overview of the available data on this compound's spectrum of activity against protozoan parasites, detailing quantitative efficacy, experimental protocols, and the underlying mechanism of action.

Quantitative Assessment of Antiprotozoal Activity

The in vitro and in vivo efficacy of this compound has been evaluated against several protozoan parasites. The following tables summarize the available quantitative data to facilitate a comparative analysis of its activity.

Table 1: In Vitro Activity of this compound Against Protozoan Parasites

| Parasite Species | Strain | Metric | Value | Reference |

| Histomonas meleagridis | Not Specified | MLC | 25 µg/mL (after 6h exposure) | Callait et al. |

| Histomonas meleagridis | Not Specified | Growth Suppression | ≥10 µg/mL | Hu & McDougald, 2003[8] |

MLC: Minimum Lethal Concentration

Table 2: In Vivo Efficacy of this compound Against Protozoan Parasites

| Parasite Species | Host | Treatment Regimen | Efficacy | Reference |

| Histomonas meleagridis | Chickens | 200 ppm in feed | Highly effective in reducing liver and cecal lesion scores | Hu & McDougald, 2003[8] |

| Trichomonas gallinae | Pigeons | 400 mg/L in drinking water for ≥3 days | Successful suppression of infection | Inghelbrecht et al., 1996[9] |

| Tritrichomonas muris & Tetratrichomonas microta | Mice | 1.2, 5.0, and 10.0 mg/mL in drinking water for 5 days | Failed to eliminate the organisms | Roach et al., 1988[10][11][12] |

| Spironucleus meleagridis | Game Birds | Historically used in-feed | Previously controlled the disease | NADIS[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline generalized experimental protocols for assessing the antiprotozoal activity of compounds like this compound, based on established methods for anaerobic protozoa.

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of a compound against anaerobic protozoa is the microtiter plate-based drug susceptibility assay.

1. Parasite Culture:

-

Organisms: Axenic cultures of protozoa such as Trichomonas vaginalis, Giardia lamblia, or Entamoeba histolytica are maintained in appropriate media (e.g., TYI-S-33 medium for Trichomonas and Giardia, TYI-S-33 or BI-S-33 for Entamoeba) supplemented with serum (e.g., bovine or horse serum) at 37°C.[14][15][16]

-

Subculturing: Parasites are subcultured every 48-72 hours to maintain them in the logarithmic phase of growth.

2. Drug Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).[14][17]

-

Serial two-fold dilutions of the drug are prepared in the culture medium in a 96-well microtiter plate.

3. Assay Procedure:

-

Trophozoites in the logarithmic phase of growth are harvested, counted using a hemocytometer, and their concentration is adjusted to a final inoculum of 1 x 10^5 to 5 x 10^5 cells/mL.

-

The parasite suspension is added to each well of the microtiter plate containing the drug dilutions.

-

Control wells containing parasites with the solvent (DMSO) and parasites in medium alone are included.

-

The plates are incubated anaerobically or microaerophilically at 37°C for 48-72 hours. Anaerobic conditions can be generated using anaerobic jars with gas-generating sachets.[14][15]

4. Determination of Parasite Viability:

-

After incubation, parasite viability is assessed. This can be done by:

-

Microscopic Examination: Wells are examined using an inverted microscope to determine the lowest concentration of the drug that inhibits parasite motility or causes cell lysis. This is often reported as the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).[14][15]

-

Cell Viability Stains: Fluorescent dyes like fluorescein diacetate (FDA) or colorimetric reagents like resazurin can be used to quantify the number of viable parasites.

-

Subculture: An aliquot from each well can be transferred to fresh, drug-free medium to determine the MLC, which is the lowest concentration that prevents parasite growth upon subculture.

-

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of antiprotozoal compounds.

1. Animal Model and Infection:

-

Appropriate animal models are selected based on the target parasite (e.g., mice for Tritrichomonas muris, turkeys or chickens for Histomonas meleagridis).[8][10]

-

Animals are experimentally infected with a standardized dose of the parasite. For example, mice can be infected orally with T. muris trophozoites.[10][12]

2. Drug Administration:

-

This compound can be administered through various routes, including in the drinking water, mixed in the feed, or by oral gavage.[8][9][10]

-

A range of doses is typically tested to determine the effective dose.

-

A control group of infected animals receives a placebo (e.g., drug-free vehicle).

3. Assessment of Efficacy:

-

The efficacy of the treatment is assessed by:

-

Parasite Load: Quantification of the number of parasites in relevant tissues (e.g., cecal contents for intestinal protozoa) at the end of the treatment period.[10][12]

-

Clinical Signs: Monitoring for the resolution of clinical signs of disease (e.g., diarrhea, weight loss).

-

Pathology: Gross and histopathological examination of target organs to assess the reduction in lesions.[8]

-

Mechanism of Action and Signaling Pathways

The antiprotozoal activity of this compound, like other 5-nitroimidazoles, is dependent on its activation within the target parasite.

Caption: Proposed mechanism of action for this compound in anaerobic protozoa.

The key steps in the proposed mechanism of action are:

-

Uptake: this compound, a prodrug, passively diffuses into the anaerobic protozoan cell.

-

Reductive Activation: In the low-redox potential environment of the parasite, the nitro group of this compound is reduced by electron transport proteins such as ferredoxin, which receives electrons from the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme complex.[6][18]

-

Generation of Cytotoxic Radicals: This reduction process generates short-lived, highly reactive nitroso radicals.[4][5]

-

Macromolecular Damage: These cytotoxic intermediates interact with and damage critical cellular components, most notably DNA, leading to strand breaks and loss of helical structure.[4][5]

-

Cell Death: The extensive damage to essential macromolecules ultimately results in parasite cell death.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening and evaluation of antiprotozoal compounds like this compound.

Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.

Conclusion

This compound exhibits significant activity against a range of protozoan parasites, particularly Histomonas meleagridis and Trichomonas gallinae. While quantitative data for other important protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica are limited in the recent scientific literature, its classification as a 5-nitroimidazole suggests a broad spectrum of activity against anaerobic protozoa. The provided experimental protocols offer a foundation for further investigation into the efficacy of this compound and other potential antiprotozoal compounds. A deeper understanding of its activity and the potential for resistance development is crucial for its responsible application in both veterinary and potentially human medicine, should its use be reconsidered in specific therapeutic contexts. Further research is warranted to fully elucidate its spectrum of activity and to identify specific molecular targets beyond DNA damage.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Determination and confirmation of metronidazole, this compound, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and anti-trichomonal efficacy of a this compound tablet and water-soluble powder in homing pigeons (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of metronidazole, tinidazole and this compound in eliminating trichomonads from laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. - NADIS [nadis.org.uk]

- 14. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound | Antibiotic | Parasite | TargetMol [targetmol.com]

- 18. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]

The History and Application of Dimetridazole in Poultry and Livestock: A Technical Guide

Dimetridazole (DMZ) , a nitroimidazole derivative, has a complex and significant history in veterinary medicine, particularly in the poultry and swine industries. Initially lauded for its potent antiprotozoal and antibacterial properties, its use has been largely curtailed due to concerns over potential carcinogenicity and the presence of drug residues in food products. This technical guide provides an in-depth overview of the historical use of this compound, its efficacy, metabolic fate, and the experimental methodologies employed in its evaluation.

Introduction and Historical Context

This compound, chemically known as 1,2-dimethyl-5-nitroimidazole, was widely adopted in the mid-20th century as a highly effective agent for the prevention and treatment of histomoniasis, commonly known as blackhead disease, in turkeys. This parasitic disease, caused by Histomonas meleagridis, can lead to high mortality rates in turkey flocks, posing a significant economic threat to the poultry industry.[1][2] Beyond its application in turkeys, this compound was also utilized as a feed additive to promote growth and improve feed efficiency in both poultry and swine.[3] Furthermore, it proved effective in the control of swine dysentery.[4][5][6]

The widespread use of this compound, however, raised concerns among regulatory bodies regarding the potential for drug residues in meat and eggs and the associated risks to human health.[7] Suspicions of carcinogenicity, linked to the nitroimidazole class of compounds, led to increased scrutiny and eventual bans or severe restrictions on its use in food-producing animals in many parts of the world, including the European Union and the United States.[8]

Efficacy of this compound

This compound demonstrated significant efficacy in various applications within the poultry and livestock sectors.

Treatment and Prevention of Blackhead Disease (Histomoniasis) in Turkeys

Blackhead disease has been a major concern for turkey producers, with mortality rates in untreated flocks reaching devastating levels.[9] this compound was highly effective in controlling this disease. Anecdotal evidence from the period of its use suggests a dramatic reduction in mortality in treated flocks. While specific mortality rate data from early controlled trials is sparse in the readily available literature, the re-emergence of severe blackhead outbreaks with high mortality following the ban of effective treatments underscores the efficacy of drugs like this compound.[9] For instance, in France, after the ban, mortality in some breeding flocks averaged 60.2%, with nearly 20% of standard turkey flocks experiencing mortality rates above 30%.[9]

Growth Promotion and Feed Efficiency

The use of sub-therapeutic doses of antibiotics and other antimicrobial agents as growth promoters was a common practice in intensive animal agriculture.[10][11] this compound was among the compounds used for this purpose, contributing to improved weight gain and feed conversion ratios in both poultry and swine. One study reported that feeding this compound to turkeys at levels of 0.01% to 0.1% resulted in significant growth rate increases of 6% to 10%.[12]

Control of Swine Dysentery

This compound was also employed for the prevention and treatment of swine dysentery, a mucohemorrhagic diarrheal disease primarily caused by the spirochete Brachyspira hyodysenteriae.[4][6] A comparative study on the efficiency of Tiamulin and this compound for controlling swine dysentery in piglets showed that while both drugs reduced clinical signs within 5 days, Tiamulin resulted in a significantly greater average daily weight gain.[5]

Table 1: Summary of this compound Efficacy Data

| Application | Species | Efficacy Metric | Reported Outcome |

| Blackhead Disease | Turkeys | Mortality Rate | Significant reduction in mortality (post-ban data shows high mortality in untreated flocks)[9] |

| Growth Promotion | Turkeys | Growth Rate | 6-10% increase with 0.01-0.1% in feed[12] |

| Swine Dysentery | Swine | Clinical Signs | Reduction in clinical signs within 5 days[5] |

| Swine Dysentery | Swine | Average Daily Gain | Lower than Tiamulin in a comparative study[5] |

Metabolism and Residue Analysis

The metabolism of this compound and the potential for its residues to remain in edible tissues and eggs were central to the regulatory decisions regarding its use.

Metabolism

In livestock, this compound is metabolized through several pathways. The primary routes of metabolism include oxidation of the 2-methyl group to form a hydroxymethyl metabolite (2-hydroxymethyl-1-methyl-5-nitroimidazole or HMMNI) and a carboxylic acid metabolite.[3] Reduction of the 5-nitro group can also occur, potentially leading to the cleavage of the imidazole ring.[3]

Residue Depletion and Analysis

Numerous studies have focused on the detection and depletion of this compound and its metabolites in poultry and swine tissues. Modern analytical techniques, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have enabled the sensitive and specific quantification of these residues.[7]

A recent study investigated the elimination of this compound and its primary metabolite, HMMNI, in broiler chickens and laying hens.[7] The findings from this and other studies are summarized in the tables below.

Table 2: Residue Depletion of this compound (DMZ) and its Metabolite (HMMNI) in Broiler Tissues

| Tissue | Time Post-Withdrawal (hours) | DMZ Concentration (ng/g) | HMMNI Concentration (ng/g) |

| Muscle | 6 | 13.9 ± 5.6 | 699.5 ± 275.7 |

| 12 | 6.8 ± 2.9 | 350.1 ± 139.8 | |

| 24 | ND | 102.3 ± 45.1 | |

| 48 | ND | ND | |

| Liver | 6 | 21.5 ± 8.7 | 456.2 ± 182.5 |

| 12 | 9.8 ± 4.1 | 221.3 ± 88.5 | |

| 24 | ND | 65.4 ± 26.2 | |

| 48 | ND | ND | |

| Kidney | 6 | 15.2 ± 6.1 | 389.7 ± 155.9 |

| 12 | 7.1 ± 3.0 | 189.6 ± 75.8 | |

| 24 | ND | 45.8 ± 18.3 | |

| 48 | ND | ND | |

| Sebum (Fat with Skin) | 6 | 272.3 ± 146.6 | 312.8 ± 125.1 |

| 12 | 156.7 ± 78.4 | 189.5 ± 75.8 | |

| 24 | 89.4 ± 44.7 | 102.3 ± 41.0 | |

| 48 | 35.6 ± 17.8 | 45.8 ± 18.3 | |

| 72 | 12.3 ± 6.2 | 18.9 ± 7.6 | |

| 120 | ND | ND |

ND: Not Detected. Data adapted from a study where broilers were fed 500 mg/kg DMZ for 10 days.[7]

Table 3: Residue Depletion of this compound (DMZ) and its Metabolite (HMMNI) in Eggs

| Day Post-Withdrawal | DMZ Concentration (ng/g) | HMMNI Concentration (ng/g) |

| 1 | 25.6 ± 10.2 | 45.8 ± 18.3 |

| 2 | 15.8 ± 6.3 | 28.9 ± 11.6 |

| 3 | 9.8 ± 3.9 | 18.7 ± 7.5 |

| 4 | 5.6 ± 2.2 | 11.2 ± 4.5 |

| 5 | 3.1 ± 1.2 | 6.5 ± 2.6 |

| 6 | 1.8 ± 0.7 | 3.8 ± 1.5 |

| 7 | ND | 2.1 ± 0.8 |

| 8 | ND | ND |

ND: Not Detected. Data adapted from a study where laying hens were fed 500 mg/kg DMZ for 10 days.[7]

Based on such residue depletion studies, withdrawal times are established to ensure that levels of the drug and its metabolites in food products are below the maximum residue limits (MRLs) set by regulatory agencies. For this compound, due to safety concerns, the MRL is often set at the limit of detection of the analytical method.[7]

Experimental Protocols

The evaluation of this compound has involved a range of experimental protocols, from efficacy trials to detailed residue analysis and toxicity studies.

Efficacy Trial for Necrotic Enteritis in Broiler Chickens

A study investigating the efficacy of this compound in managing experimentally induced necrotic enteritis in broiler chickens provides a representative experimental design.[13]

-

Animals: One hundred Hubbard chicks were divided into five groups of 20 birds each.

-

Infection Model: At 15 days of age, birds in four of the five groups were orally inoculated with 0.5 mL of a broth culture of Clostridium perfringens (109 CFU/mL).

-

Treatment Groups:

-

Group A: Uninfected, untreated control.

-

Group B: Infected, untreated control.

-

Group C: Infected, treated with ampicillin (20 mg/kg body weight).

-

Group D: Infected, treated with this compound (20 mg/kg body weight).

-

Group E: Infected, treated with a combination of ampicillin and this compound (20 mg/kg body weight each).

-

-

Drug Administration: Medications were administered orally once daily for five consecutive days, starting two days after infection.

-

Outcome Measures: Efficacy was assessed based on clinical symptoms, body weight, weight gain, feed conversion rate (FCR), and intestinal lesion scores. Hematological parameters were also evaluated.

-

Histopathology: Small tissue specimens from the intestines were collected, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) for microscopic examination.[13] Lesion scoring was performed to quantify the severity of intestinal damage.[14]

Residue Analysis by HPLC-MS/MS

The following protocol is a summary of a method used for the determination of this compound and HMMNI in poultry tissues and eggs.[7]

-

Sample Preparation (Tissues):

-

Homogenize 2.0 g of tissue.

-

Extract twice with 10 mL of ethyl acetate.

-

Combine the supernatants and evaporate to dryness under nitrogen.

-

Redissolve the residue in 3 mL of 0.1% formic acid in water.

-

Add 5 mL of n-hexane, vortex, and centrifuge.

-

Filter the lower aqueous layer through a 0.22 µm filter.

-

-

Sample Preparation (Eggs):

-

Homogenize 4.0 g of egg.

-

Extract twice with 10 mL of ethyl acetate.

-

Combine the supernatants and evaporate to dryness under nitrogen.

-

Redissolve the residue in 1 mL of the initial mobile phase.

-

Add 5 mL of n-hexane, vortex, and centrifuge.

-

Filter the lower layer through a 0.22 µm filter.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water containing formic acid.

-

Detection: Multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and HMMNI.

-

Mechanism of Action and Toxicity

Mechanism of Action

The antimicrobial activity of this compound, like other nitroimidazoles, is dependent on the reduction of its nitro group. This process occurs preferentially in anaerobic or microaerophilic organisms, such as protozoa and anaerobic bacteria, which possess enzymes with a sufficiently low redox potential.[]

-

Entry into the Cell: this compound enters the microbial cell.

-

Reductive Activation: The nitro group of this compound is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase, nitroreductases (e.g., RdxA, FrxA), or thioredoxin reductase.[][16][17][18] This reduction process generates a highly reactive nitro radical anion.

-

Generation of Cytotoxic Intermediates: The nitro radical anion can undergo further reactions to produce other cytotoxic intermediates.

-

Cellular Damage: These reactive intermediates can cause damage to cellular macromolecules, most notably DNA.[19][20] The damage can include strand breaks and other modifications that inhibit DNA replication and repair, ultimately leading to cell death.[21][22]

Toxicity

Concerns about the toxicity of this compound, particularly its potential carcinogenicity, have been a primary driver for its restricted use. Studies in laboratory animals have suggested that some nitroimidazoles can be genotoxic.[8] While in vivo studies on this compound have not consistently shown genotoxic effects, the potential risk could not be ruled out, leading to a precautionary approach by regulatory agencies.[8]

Histopathological examinations in toxicity studies have revealed various effects depending on the dose and duration of exposure. For example, in a study on necrotic enteritis in broilers, the untreated infected group showed severe intestinal lesions, including coagulative necrosis of enterocytes and heavy infiltration of inflammatory cells.[13] In contrast, the group treated with this compound showed only mild coagulative necrosis, indicating a protective effect against the pathogenic damage.[13]

Conclusion

This compound played a crucial role in the management of important diseases in the poultry and swine industries for several decades. Its high efficacy against blackhead disease in turkeys and its benefits as a growth promoter were well-established. However, concerns regarding its potential for carcinogenicity and the presence of residues in food products led to its widespread ban in food-producing animals. The history of this compound serves as a significant case study in the evolving landscape of veterinary drug regulation, highlighting the balance between therapeutic efficacy and food safety. The development of sensitive analytical methods has been critical in monitoring for its illegal use and in understanding its metabolic fate. While no longer in mainstream use in many countries, the study of this compound continues to provide valuable insights for researchers and drug development professionals in the field of veterinary medicine.

References

- 1. Future of Blackhead Disease in poultry [zootecnicainternational.com]

- 2. thepoultrysite.com [thepoultrysite.com]

- 3. fao.org [fao.org]

- 4. The use of this compound in the sow herd for swine dysentery control: a preliminary field report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]

- 6. This compound for treatment and prevention of swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elimination patterns of this compound in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Role of Different Growth Enhancers as Alternative to In-feed Antibiotics in Poultry Industry [frontiersin.org]

- 11. Alternatives to antibiotic growth promoters for poultry: a bibliometric analysis of the research journals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

- 14. researchgate.net [researchgate.net]

- 16. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mechanisms of free radical-induced damage to DNA | NIST [nist.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Dimetridazole in Animal Tissues

Abstract

Dimetridazole (DMZ) is a nitroimidazole drug with antiprotozoal and antibacterial properties, historically used in veterinary medicine.[1][2] Due to concerns over its potential carcinogenicity and genotoxicity, its use in food-producing animals has been banned in many countries, necessitating sensitive analytical methods for residue monitoring.[2][3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in various animal tissues such as muscle, liver, and eggs.[1][3][5] The described protocol, involving a straightforward extraction and cleanup procedure, offers high recovery and low limits of detection, making it suitable for regulatory monitoring and food safety applications.

Introduction

Nitroimidazole compounds, including this compound, have been effectively used to treat and prevent diseases like histomonosis in poultry.[1][2] However, the potential health risks associated with their residues in food products have led to stringent regulations, with many jurisdictions requiring a zero-tolerance approach.[1] Consequently, highly sensitive and specific analytical methods are crucial for the surveillance of this compound in animal-derived food products. LC-MS/MS has emerged as the preferred technique due to its superior sensitivity, selectivity, and ability to confirm the identity of the analyte.[1][6] This method allows for the reliable detection and quantification of this compound and its metabolites at trace levels.[5]

Experimental

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is employed for the extraction of this compound from animal tissues.[7]

Materials:

-

Homogenized animal tissue (muscle, liver, etc.)

-

Acetonitrile

-

Water

-

n-Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or specialized MIP cartridges)[5][8]

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

-

Add an internal standard solution (e.g., deuterated this compound, DMZ-d3).[8][9]

-

Add 10 mL of acetonitrile (or ethyl acetate).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).[7]

-

Vortex again for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[7]

-

Transfer the supernatant (acetonitrile or ethyl acetate layer) to a clean tube.

-

For defatting, add 5 mL of n-hexane, vortex, and centrifuge. Discard the n-hexane layer.

-

The extract can be further cleaned up using a solid-phase extraction (SPE) cartridge.[5]

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40-50°C.[2][9]

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[7]

-

Mobile Phase A: 0.1% Formic acid in water[10]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol[10]

-

Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 142.[3][8][9] Common product ions for confirmation and quantification are monitored.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the analysis of this compound in animal tissues. The chromatographic separation provides a sharp and symmetrical peak for this compound, free from matrix interferences. The use of MRM ensures high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the method, compiled from various studies.

| Parameter | Bovine Muscle[3][4] | Turkey Muscle[5] | Eggs[11] |

| Linearity Range (ng/g) | 0.5 - 2.5 | ≥ 0.05 | 1 - 100 |

| LOD (ng/g) | ~0.1 | - | - |

| LOQ (ng/g) | 0.38 - 0.5 | 0.05 | 1 |

| Recovery (%) | 96 - 103 | - | 85.6 - 118.3 |

| Precision (RSD %) | < 15 | - | < 6 |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

The data clearly indicates that the method is capable of detecting this compound at levels well below the stringent regulatory limits. The high recovery and good precision across different matrices underscore the robustness of the described protocol.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Analysis in Animal Tissues.

Method Validation Process

Caption: Key Parameters for Method Validation.

Conclusion

This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the determination of this compound in various animal tissues. The method is characterized by a simple and effective sample preparation procedure and highly selective MS/MS detection. The validation data demonstrates that the method meets the requirements for regulatory control and can be readily implemented in food safety laboratories for the routine monitoring of this compound residues.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination and confirmation of metronidazole, this compound, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. agilent.com [agilent.com]

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Determination of Dimetridazole Residues in Poultry Eggs

For Research, Scientific, and Drug Development Professionals

Abstract

Dimetridazole (DMZ), a nitroimidazole antibiotic, has been utilized in poultry farming to treat and prevent diseases such as histomoniasis.[1][2] However, due to concerns over its potential carcinogenicity and genotoxicity, its use in food-producing animals is prohibited in many countries, including the European Union.[2][3][4] Consequently, sensitive and robust analytical methods are required to monitor for illicit use and ensure food safety. This application note details a comprehensive protocol for the analysis of this compound and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in poultry eggs using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3] The described method, incorporating a QuEChERS-based sample preparation, offers high sensitivity, specificity, and reliability for the quantification of these residues.

Introduction

Nitroimidazole drugs, including this compound, are effective against anaerobic and antiprotozoal infections.[3] Their residues in food products of animal origin, such as eggs, pose a potential risk to human health.[2] Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have stringent requirements, often demanding that this compound should not be detected in animal-derived foods.[3] This necessitates analytical methods with very low limits of detection (LOD) and quantification (LOQ).

This protocol provides a detailed methodology for the extraction, clean-up, and subsequent analysis of this compound and its metabolite in whole eggs, adapted from established and validated scientific methodologies.[1][3][5]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC-MS/MS Analysis, and Data Processing.

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA), Ethyl Acetate, n-Hexane.

-

Standards: this compound (DMZ) and 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) analytical standards. Isotopically labeled internal standards (e.g., DMZ-d3) are recommended for improved accuracy.[1]

-

Salts and Reagents: Anhydrous Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Sodium Sulfate (Na2SO4).

-

Sample Preparation Supplies: Homogenizer, 50 mL polypropylene centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., Captiva EMR—Lipid or MCX), 0.22 µm syringe filters.[1][5]

Sample Preparation: QuEChERS and Solid-Phase Extraction (SPE) Clean-up

-

Homogenization: Homogenize whole eggs to ensure a uniform sample matrix.

-

Extraction:

-

Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.[1]

-

If using, spike the sample with the internal standard solution and let it stand for 15 minutes.[1]

-

Add 10 mL of acetonitrile containing 5% formic acid.[1]

-

Add QuEChERS extraction salts (e.g., 4 g MgSO4 and 1 g NaCl).[1]

-

Shake vigorously for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.[1]

-

-

Clean-up (Lipid Removal):

Alternative Extraction using Ethyl Acetate:

-

Weigh 4 g of homogenized egg into a 15 mL centrifuge tube.[6]

-

Add 10 mL of ethyl acetate, vortex, and oscillate for 10 minutes.[6]

-

Centrifuge at 8,000 rpm for 5 minutes.[6]

-